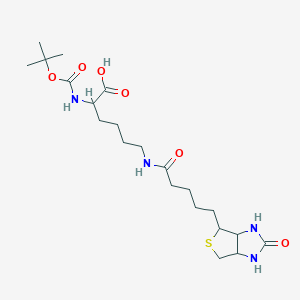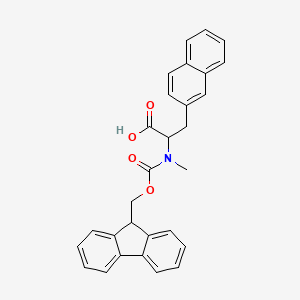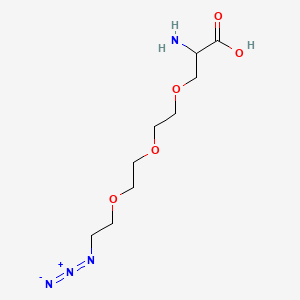
azido-tris(ethylenoxy)-L-alanine TFA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-tris(ethylenoxy)-L-alanine TFA Salt is a compound that features an azido group attached to a tris(ethylenoxy) moiety, which is further linked to an L-alanine backbone The trifluoroacetic acid (TFA) salt form enhances its solubility and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azido-tris(ethylenoxy)-L-alanine TFA Salt typically involves the following steps:
Protection of L-alanine: The amino group of L-alanine is protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Attachment of tris(ethylenoxy) moiety: The protected L-alanine is reacted with tris(ethylenoxy) under appropriate conditions to form the desired intermediate.
Introduction of azido group: The intermediate is then treated with sodium azide to introduce the azido group.
Deprotection and salt formation: The protecting group is removed, and the compound is converted to its TFA salt form by treatment with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent quality.
化学反応の分析
Types of Reactions
Azido-tris(ethylenoxy)-L-alanine TFA Salt undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, dimethylformamide (DMF), and elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkyne substrates, and mild conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or triphenylphosphine in tetrahydrofuran (THF).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
Azido-tris(ethylenoxy)-L-alanine TFA Salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules, including polymers and dendrimers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced solubility or stability.
作用機序
The mechanism of action of azido-tris(ethylenoxy)-L-alanine TFA Salt involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition and substitution reactions, enabling the compound to modify other molecules. The tris(ethylenoxy) moiety provides flexibility and solubility, while the L-alanine backbone offers a chiral center that can interact with biological targets.
類似化合物との比較
Similar Compounds
Azido-polyethylene glycol: Similar in structure but lacks the L-alanine backbone.
Azido-tris(ethylenoxy)-glycine: Similar but uses glycine instead of L-alanine.
Azido-tris(ethylenoxy)-serine: Similar but uses serine instead of L-alanine.
Uniqueness
Azido-tris(ethylenoxy)-L-alanine TFA Salt is unique due to its combination of an azido group, tris(ethylenoxy) moiety, and L-alanine backbone. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry.
特性
分子式 |
C9H18N4O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15) |
InChIキー |
BHNVZMHTTIZOKQ-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


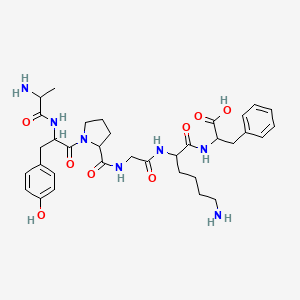


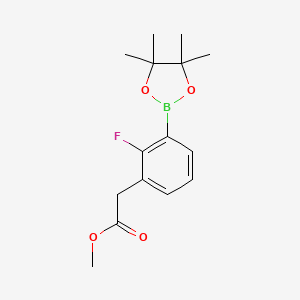

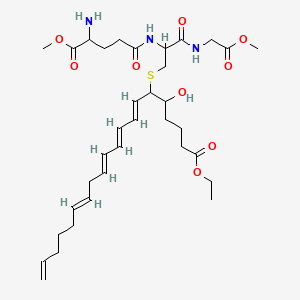
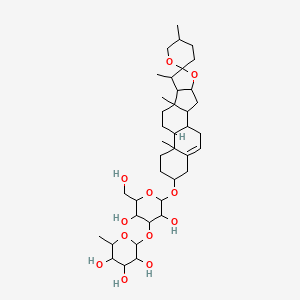

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)

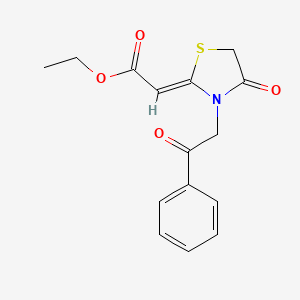
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
